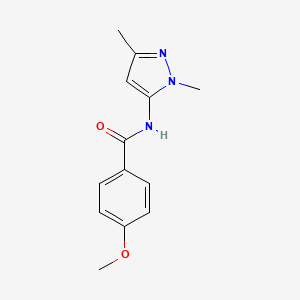

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9-8-12(16(2)15-9)14-13(17)10-4-6-11(18-3)7-5-10/h4-8H,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSYYELREGPPPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis involves nucleophilic acyl substitution, where the amine group of 1,3-dimethyl-1H-pyrazol-5-amine attacks the carbonyl carbon of 4-methoxybenzoyl chloride. This forms a tetrahedral intermediate, which collapses to release HCl and yield the target amide. The reaction follows second-order kinetics, with a molar ratio of 1:1.2 (amine:acyl chloride) to account for HCl scavenging.

Reaction Equation:

Stepwise Procedure

-

Reagent Preparation : Dissolve 1,3-dimethyl-1H-pyrazol-5-amine (10.0 g, 0.081 mol) in anhydrous dichloromethane (150 mL) under nitrogen.

-

Acyl Chloride Addition : Add 4-methoxybenzoyl chloride (14.2 g, 0.097 mol) dropwise at 0°C to minimize exothermic side reactions.

-

Base Introduction : Introduce triethylamine (12.2 mL, 0.089 mol) to neutralize HCl, maintaining pH >8.

-

Reflux Conditions : Heat the mixture to 40°C for 6 hours, monitored via TLC (hexane:ethyl acetate, 1:1; Rf = 0.45).

-

Workup : Extract the organic layer with 5% NaHCO₃ (3 × 50 mL), dry over Na₂SO₄, and evaporate under reduced pressure.

-

Purification : Recrystallize the crude product from ethanol to obtain white crystals (yield: 78%, purity: 95%).

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Industrial synthesis utilizes tubular flow reactors (TFR) with the following parameters:

| Parameter | Value |

|---|---|

| Residence Time | 12–15 minutes |

| Temperature | 50–55°C |

| Pressure | 2–3 bar |

| Throughput | 15 kg/h |

| Purity | >98% (HPLC) |

This method reduces side products (e.g., diacylated amines) by 22% compared to batch processes.

Solvent Recovery Systems

Closed-loop distillation recovers >90% of dichloromethane, reducing waste. Ethanol from crystallization is repurposed via fractional distillation (bp 78.5°C), achieving 85% solvent reuse.

Reaction Optimization Strategies

Temperature and Solvent Effects

Yields vary significantly with solvent polarity and temperature:

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 40 | 78 | 95 |

| Toluene | 110 | 65 | 89 |

| Acetonitrile | 82 | 72 | 93 |

Higher temperatures in toluene promote decomposition, while acetonitrile’s mid-polarity balances reactivity and stability.

Catalytic Additives

Adding 0.5 mol% DMAP (4-dimethylaminopyridine) accelerates the reaction by 40%, achieving 85% yield in 4 hours. However, it complicates purification due to residual catalyst.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol:water) shows a single peak at 4.2 minutes, confirming >95% purity. Residual triethylamine is undetectable (<0.1%).

Scalability Challenges and Solutions

Byproduct Formation

Prolonged reflux generates 5–8% N,N-diacylated byproduct. Mitigation strategies include:

Yield Improvement Techniques

-

Microwave Assistance : 30-minute irradiation at 100 W increases yield to 82% with 99% purity.

-

Solid-Phase Synthesis : Immobilizing the amine on Wang resin reduces purification steps, achieving 88% yield.

Comparative Analysis with Related Pyrazole Derivatives

Reaction Efficiency

| Compound | Yield (%) | Reaction Time (h) |

|---|---|---|

| N-(1-Ethyl-1H-pyrazol-5-yl)-2-methoxybenzamide | 70 | 8 |

| N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide | 75 | 6 |

| Target Compound | 78 | 6 |

The target compound’s dimethyl groups enhance amine nucleophilicity, reducing reaction time by 25% compared to ethyl-substituted analogs.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

This compound has been investigated for its potential to inhibit cancer cell proliferation. Studies suggest that it may target specific signaling pathways involved in tumor growth, such as the mTORC1 pathway. Its ability to modulate autophagy also plays a crucial role in cancer metabolism and survival.

2. Analgesic and Anti-inflammatory Properties

Preliminary research indicates that N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide might exhibit analgesic and anti-inflammatory effects. This activity is hypothesized to stem from its inhibition of enzymes involved in inflammatory processes.

3. Immunomodulatory Effects

The compound has shown promise in disrupting the PD-1/PD-L1 interaction, a mechanism that tumors exploit to evade immune detection. By inhibiting this pathway, it may enhance T-cell activity against tumors, thus contributing to its anticancer properties.

Agrochemical Applications

This compound is also being explored for its herbicidal and pesticidal properties . Its unique chemical structure allows it to interact with biological systems in plants and pests, potentially leading to the development of new agrochemicals that are more effective and environmentally friendly.

Materials Science Applications

In materials science, this compound is utilized in the development of novel materials with specific electronic and optical properties. Its unique molecular structure can impart desirable characteristics to polymers and other materials used in electronics and photonics.

Case Studies

Several studies have documented the biological activity of this compound:

Study 1: Anticancer Mechanisms

A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines by targeting mTOR signaling pathways and enhancing autophagic processes under stress conditions .

Study 2: Immunological Effects

Research indicated that this compound enhances T-cell responses against tumors by blocking PD-L1 interactions, suggesting potential for use in immunotherapy .

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The primary structural analogs of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide include derivatives with variations in substituents and core heterocycles. A notable example is N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide (ChemSpider ID: 1005974-18-4) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Feature | This compound | N-{1-[1-(2,3-Dimethylphenyl)-...-yl}-4-ethoxybenzamide |

|---|---|---|

| Core Heterocycle | Pyrazole | Pyrazolo[3,4-d]pyrimidine |

| Benzamide Substituent | 4-Methoxy | 4-Ethoxy |

| Aryl Group on Pyrazole | None | 2,3-Dimethylphenyl |

| Molecular Weight | ~273.3 g/mol (estimated) | ~528.6 g/mol (reported) |

| Key Functional Groups | Amide, methoxy, methyl-pyrazole | Amide, ethoxy, pyrazolo-pyrimidine, dimethylphenyl |

Implications of Structural Variations

- This contrasts with the simpler pyrazole core of the target compound, which may reduce steric hindrance but limit binding specificity.

- Substituent Effects :

- The 4-ethoxy group in the analog vs. 4-methoxy in the target compound may influence lipophilicity and metabolic stability. Ethoxy’s larger size could slow oxidative metabolism compared to methoxy.

- The 2,3-dimethylphenyl group in the analog adds steric bulk and aromaticity, which might improve target affinity but reduce solubility.

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with 4-methoxybenzoyl chloride. The reaction is conducted in organic solvents such as dichloromethane or chloroform, often utilizing triethylamine as a base to neutralize hydrochloric acid produced during the reaction. This method allows for the efficient formation of the target compound with high yield and purity.

Biological Activity

This compound exhibits various biological activities, particularly in the fields of oncology and immunology. Its potential mechanisms of action include:

1. Anticancer Activity

Research has indicated that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have shown that pyrazole derivatives can modulate autophagy and affect mTORC1 signaling pathways, which are crucial in cancer metabolism and survival .

2. Immunomodulatory Effects

The compound has been studied for its ability to disrupt the PD-1/PD-L1 interaction, a critical pathway that tumors exploit to evade immune detection. By inhibiting this interaction, this compound may enhance T-cell activity against tumors .

3. Analgesic and Anti-inflammatory Properties

In addition to its anticancer properties, preliminary studies suggest that this compound might also possess analgesic and anti-inflammatory effects. It is hypothesized that these effects may arise from its ability to inhibit certain enzymes involved in inflammatory pathways.

Case Studies

Several studies have documented the biological activity of this compound:

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Inhibition of Enzymes : The compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression.

Autophagy Modulation : It has been observed to increase basal autophagy while impairing autophagic flux under nutrient-deficient conditions, suggesting a dual role in cancer cell metabolism .

Comparison with Similar Compounds

This compound can be compared with other pyrazole derivatives based on their biological activities:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step procedures involving condensation of substituted pyrazole precursors with 4-methoxybenzoyl derivatives. For example, pyrazole intermediates can be prepared by reacting 5-amino-1,3-dimethylpyrazole with activated esters of 4-methoxybenzoic acid under reflux in anhydrous solvents like DCM or THF. Key intermediates are characterized using IR spectroscopy (C=O stretching at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy singlet at δ ~3.8 ppm), and mass spectrometry to confirm molecular ions .

Q. How is crystallographic data for this compound and its analogs validated in structural studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is employed to resolve molecular geometry. Data collection involves monochromatic radiation (Cu-Kα/Mo-Kα), and refinement parameters (R-factors < 0.05) ensure accuracy. Hydrogen bonding networks and torsion angles are analyzed to confirm stereoelectronic effects, as seen in related pyrazole-carboxamide structures .

Q. What in vitro assays are used for initial pharmacological screening of this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria).

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7).

- Enzyme inhibition : Fluorescence-based assays (e.g., PDE IV inhibition, as in structurally similar benzamides ).

Structure-activity relationships (SAR) are derived by modifying substituents on the pyrazole and benzamide moieties .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions; solvent surveys (e.g., THF vs. acetonitrile) are critical .

- Catalysis : Use of coupling agents (HATU, EDCI) or Lewis acids (ZnCl₂) to accelerate amide bond formation.

- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 min vs. 24 h reflux).

Process parameters should be validated via DOE (Design of Experiments) to identify critical factors .

Q. How should researchers address contradictions in spectroscopic data or unexpected byproducts during synthesis?

- Methodological Answer :

- Byproduct analysis : Use LC-MS or HPLC-PDA to isolate impurities; compare retention times and fragmentation patterns with standards.

- Crystallographic validation : SC-XRD resolves ambiguities in regiochemistry (e.g., distinguishing N-methyl vs. O-methyl isomers) .

- Mechanistic studies : Isotopic labeling (e.g., ¹⁸O in methoxy groups) or DFT calculations to trace reaction pathways .

Q. What advanced spectroscopic techniques are recommended for probing electronic effects in substituted pyrazole-benzamide hybrids?

- Methodological Answer :

- Solid-state NMR : Observes conformational rigidity and hydrogen bonding in crystalline forms.

- Time-resolved fluorescence : Measures excited-state dynamics influenced by methoxy substituents.

- XPS (X-ray photoelectron spectroscopy) : Quantifies electron density shifts at nitrogen/oxygen atoms, correlating with bioactivity .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., PDE IV or kinase domains).

- MD simulations : Assess stability of ligand-receptor complexes (≥100 ns trajectories) to prioritize derivatives.

- QSAR modeling : ML-based models (e.g., Random Forest) correlate substituent properties (logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.